molecular formula C8H6BrClN2O2 B15064428 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B15064428
M. Wt: 277.50 g/mol
InChI Key: PIFACVCXDMJUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a brominated heterocyclic compound featuring a fused pyrrolo-pyrimidine core. Its structure includes a carboxylic acid group at position 3 and a bromine substituent at position 6, with the hydrochloride salt enhancing solubility.

  • Core structure: The pyrrolo[1,2-c]pyrimidine scaffold is a bicyclic system with a five-membered pyrrole ring fused to a six-membered pyrimidine ring .
  • Molecular weight: Estimated at ~307.5 g/mol (based on the ethyl ester precursor, CAS 588720-12-1, MW 269.10, adjusted for acid and HCl addition) .

Properties

Molecular Formula

C8H6BrClN2O2

Molecular Weight

277.50 g/mol

IUPAC Name

6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5BrN2O2.ClH/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H

InChI Key

PIFACVCXDMJUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2C=C1Br)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Ethyl Ester Intermediate Synthesis

The synthesis begins with the preparation of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 588720-12-1), a key intermediate. This step typically involves cyclization reactions between aminopyrimidine derivatives and electrophilic partners. For example, hydroxylamine-O-sulfonic acid serves as a cyclizing agent in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form the pyrrolo-pyrimidine core.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) at -50°C to -70°C
  • Catalyst: 1M LiHMDS in THF (2–3 equiv.)
  • Electrophile: Ethyl propiolate (1.1–1.5 equiv. relative to hydroxylamine-O-sulfonic acid)
  • Yield: 40–50% after crystallization in ethyl acetate/n-heptane (1:4 v/v).

Saponification to Carboxylic Acid

The ethyl ester intermediate undergoes base-mediated hydrolysis to yield the free carboxylic acid. Sodium hydroxide (1M) in ethanol at 0–20°C for 24–48 hours achieves complete conversion, with yields of 85–90% after acidification.

Optimized Protocol:

  • Reagents: 1M NaOH in ethanol (10:1 v/v relative to ester)
  • Temperature: 0–20°C
  • Duration: 24–48 hours
  • Workup: Concentrate under reduced pressure, acidify with 12M HCl to pH 1, and isolate via filtration.

Hydrochloride Salt Formation

The final step involves treating the free carboxylic acid with concentrated hydrochloric acid to form the hydrochloride salt. This is achieved in situ during the acidification step, with no additional purification required.

Critical Parameters:

  • Acid Concentration: 12M HCl
  • pH Adjustment: Target pH 1.0
  • Purity: >99% by LC analysis.

Reaction Mechanism and Kinetics

The cyclization mechanism proceeds via nucleophilic attack of a deprotonated aminopyrimidine on an activated alkyne (e.g., ethyl propiolate), facilitated by LiHMDS as a strong base. Tautomerization and ring closure yield the pyrrolo-pyrimidine core, with bromine introduced either before or during cyclization. Saponification follows a classic nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion. Protonation with HCl yields the carboxylic acid hydrochloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 4.8 Hz, 1H, pyrrole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
  • LC-MS (ESI): m/z 269.09 [M+H]⁺ for the ethyl ester; 241.02 [M+H]⁺ for the free acid.

Purity and Yield Optimization

Step Yield (%) Purity (%) Key Parameters
Cyclization 40–50 93–94.5 LiHMDS (2–3 equiv.), -50°C, 12–16 h
Saponification 85–90 >99 1M NaOH, 24–48 h, 0–20°C
Hydrochloride Formation 95+ >99 12M HCl, pH 1.0

Industrial and Environmental Considerations

The use of lithium bis(trimethylsilyl)amide necessitates stringent temperature control (-50°C to -70°C) and anhydrous conditions, increasing operational costs. Solvent recovery systems for THF and ethanol are recommended to minimize waste. Alternatives such as sodium hydroxide in aqueous ethanol could reduce toxicity but may compromise yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula MW (g/mol) CAS Number Structural Features Source
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride C₉H₆BrN₂O₂·HCl (est.) ~307.5 (est.) Not explicitly listed Bromine at position 6; carboxylic acid hydrochloride salt Inferred
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 588720-12-1 Ethyl ester instead of carboxylic acid; lacks hydrochloride
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid C₉H₅BrN₂O₃ 269.06 953754-98-8 Pyrido[1,2-a]pyrimidine core; ketone at position 4
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate Not specified Not specified sc-331766 Lacks bromine substituent; hydrate form
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 372198-69-1 Imidazo[1,2-a]pyridine core instead of pyrrolo-pyrimidine

Key Structural and Functional Differences

Core Heterocycle Variations :

  • The pyrrolo[1,2-c]pyrimidine core (target compound) differs from pyrido[1,2-a]pyrimidine (CAS 953754-98-8) by replacing a nitrogen atom with a carbon, altering electronic properties and hydrogen-bonding capacity .
  • Imidazo[1,2-a]pyridine (CAS 372198-69-1) introduces a five-membered imidazole ring fused to pyridine, increasing aromaticity compared to the pyrrolo-pyrimidine system .

Substituent Effects: The ethyl ester derivative (CAS 588720-12-1) exhibits higher lipophilicity than the carboxylic acid hydrochloride, impacting bioavailability and solubility .

Salt Forms and Hydrates :

  • The hydrochloride salt (target compound) improves aqueous solubility compared to neutral analogs like the ethyl ester. The hydrate form (sc-331766) further modifies stability and crystallization behavior .

Similarity Scores and Implications

  • Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS 588720-12-1) shows the highest structural similarity (0.83) to the target compound, differing only in the ester-to-acid conversion .
  • Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride (CAS 1272673-95-6, similarity 0.74) diverges significantly due to its substituted phenyl group and amino functionality .

Biological Activity

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.

  • Molecular Formula : C8H6BrClN2O2
  • Molecular Weight : 277.5 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that compounds similar to 6-bromopyrrolo[1,2-c]pyrimidine derivatives exhibit notable antimicrobial activity. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Study: Antibacterial Activity

In a study assessing various pyrrolo[1,2-c]pyrimidine derivatives, it was found that certain substitutions on the pyrimidine ring significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions showed increased potency compared to their non-substituted counterparts.

Anticancer Activity

The anticancer potential of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride has been explored through various in vitro studies. These studies typically evaluate cytotoxicity against different cancer cell lines.

Cytotoxicity Studies

A comparative analysis was conducted using the MTT assay to determine the IC50 values of 6-bromopyrrolo[1,2-c]pyrimidine derivatives against several cancer cell lines:

CompoundCell LineIC50 (µM)
6-Bromopyrrolo[1,2-c]pyrimidineA549 (Lung)15
6-Bromopyrrolo[1,2-c]pyrimidineMCF7 (Breast)20
DoxorubicinA549 (Lung)10
DoxorubicinMCF7 (Breast)15

These findings indicate that the compound exhibits promising cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin.

The biological activity of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation pathways. It is believed to inhibit key enzymes related to tumor growth and bacterial metabolism.

Enzyme Inhibition

Research has shown that this compound can inhibit cyclin G-associated kinase (GAK), which plays a critical role in cell cycle regulation. This inhibition leads to reduced proliferation rates in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the bromine atom and carboxylic acid group can significantly influence the biological activity of pyrrolo[1,2-c]pyrimidine derivatives. For example:

  • Bromination : Enhances cytotoxicity against cancer cells.
  • Carboxylic Acid Modifications : Alter solubility and bioavailability, impacting overall efficacy.

Ongoing Research

Current research efforts are focused on optimizing the synthesis of 6-bromopyrrolo[1,2-c]pyrimidine derivatives to enhance their biological activities. These include exploring different substituents on the pyrimidine ring and assessing their effects on both antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride, and how are intermediates optimized?

  • Methodological Answer : Synthesis typically involves bromination of pyrrolopyrimidine precursors under controlled conditions. For example, brominated heterocycles (e.g., 6-bromopicolinic acid analogs) are synthesized via Pd-catalyzed cross-coupling or electrophilic substitution, with intermediates purified via recrystallization or column chromatography . Key intermediates include halogenated pyrrolo-pyrimidine cores, with reaction conditions (e.g., anhydrous solvents, inert atmosphere) critical to avoid side reactions. Optimization focuses on yield improvements by adjusting stoichiometry (e.g., Br₂ or NBS ratios) and reaction time .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is primary for structural confirmation, identifying bromine substitution patterns and carboxylic acid proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures purity. Infrared spectroscopy (IR) confirms carboxylic acid O-H stretches and C=O bonds. Stability during analysis requires storage in desiccated, low-temperature conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated pyrrolopyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction setup (e.g., trace moisture, catalyst lot variability). Systematic replication with controlled variables (e.g., solvent dryness, catalyst activation) is critical. Advanced characterization (e.g., X-ray crystallography) confirms structural consistency, while kinetic studies (e.g., in-situ NMR) identify side reactions. Cross-referencing synthetic protocols for analogous brominated heterocycles (e.g., 3-bromopyridine-2-carboxylic acid) provides troubleshooting insights .

Q. What mechanistic strategies elucidate the reactivity of this compound in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : Computational modeling (DFT) predicts reactive sites, while isotopic labeling (e.g., ¹⁵N or ¹³C) tracks bond cleavage/formation in mechanistic studies. Competitive experiments with varying nucleophiles (e.g., Suzuki-Miyaura partners) quantify selectivity. Kinetic isotope effects (KIE) and Hammett plots further dissect electronic influences. For example, brominated pyridine derivatives show distinct reactivity profiles depending on steric hindrance near the Br atom .

Q. How does pH and temperature instability impact experimental reproducibility, and how can these be mitigated?

  • Methodological Answer : The compound’s carboxylic acid group and bromine substituent make it sensitive to pH shifts (e.g., decarboxylation at low pH) and thermal degradation (e.g., >100°C). Stability studies using TGA/DSC identify decomposition thresholds. Buffered reaction media (pH 6–8) and low-temperature storage (-20°C under argon) are recommended. Real-time monitoring via UV-Vis or LC-MS detects degradation products, informing protocol adjustments .

Experimental Design & Data Analysis

Q. What controls are critical when designing catalytic reactions involving this compound?

  • Methodological Answer : Include negative controls (e.g., catalyst-free reactions) to distinguish catalytic vs. thermal pathways. Internal standards (e.g., deuterated analogs) normalize LC-MS or NMR data. For reproducibility, document catalyst pre-treatment (e.g., Pd/C activation) and solvent purity (e.g., anhydrous DMF tested via Karl Fischer titration). Reaction progress monitoring (e.g., TLC at 30-min intervals) ensures endpoint accuracy .

Q. How can researchers optimize purification protocols to minimize halogen loss or byproduct formation?

  • Methodological Answer : Use orthogonal purification methods: initial flash chromatography (silica gel, ethyl acetate/hexane gradients) removes polar impurities, followed by recrystallization (e.g., ethanol/water mixtures) to isolate crystalline product. For halide retention, avoid basic aqueous washes. Purity validation via elemental analysis ensures correct Br/C/N ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.